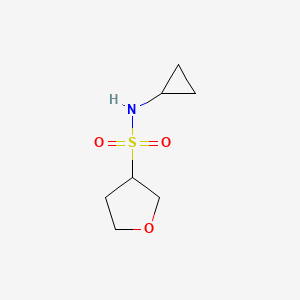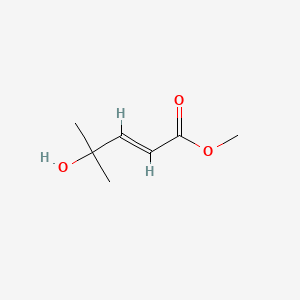
2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- is an organic compound with the molecular formula C7H12O3. It is a derivative of pentenoic acid and is characterized by the presence of a hydroxy group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- can be achieved through several methods. One common approach involves the esterification of 2-Pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other strong acids as catalysts.
Major Products Formed
Oxidation: Formation of 2-Pentenoic acid, 4-oxo-4-methyl-, methyl ester.
Reduction: Formation of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups play a crucial role in its binding affinity and reactivity. The compound can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentenoic acid, 4-methyl-, methyl ester: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Pentenoic acid, 2-(hydroxymethyl)-, methyl ester: Similar structure but with a different position of the hydroxy group.
Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester: Similar but lacks the double bond in the pentenoic acid chain.
Uniqueness
The presence of both the hydroxy group and the methyl ester group in 2-Pentenoic acid, 4-hydroxy-4-methyl-, methyl ester, (2E)- makes it unique in terms of its reactivity and potential applications. The (2E)- configuration also contributes to its distinct chemical properties.
Propiedades
Número CAS |
5739-83-3 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl (E)-4-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-7(2,9)5-4-6(8)10-3/h4-5,9H,1-3H3/b5-4+ |
Clave InChI |
GIWZMQDOFIGDGO-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(/C=C/C(=O)OC)O |
SMILES canónico |
CC(C)(C=CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



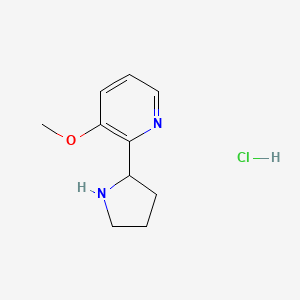
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
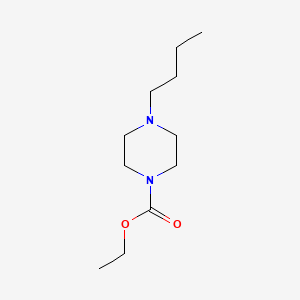
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
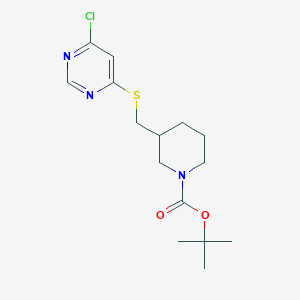
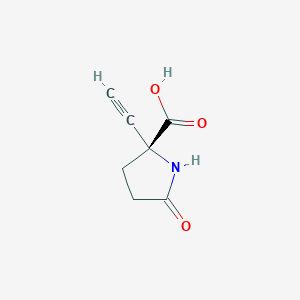
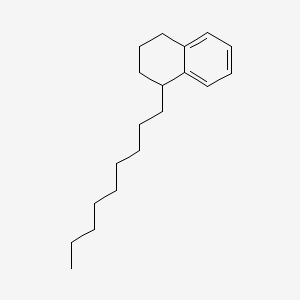
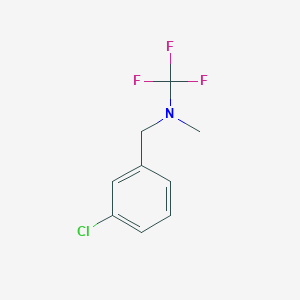
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
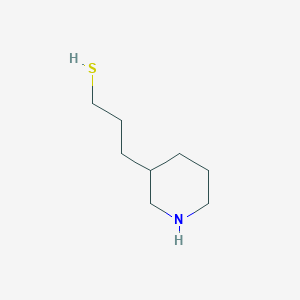
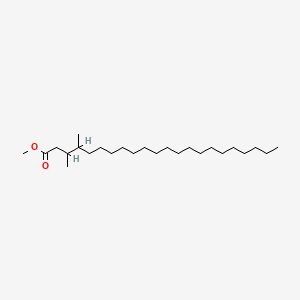
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
